molecular formula C6H3FN2 B1310649 4-Fluoropicolinonitrile CAS No. 847225-56-3

4-Fluoropicolinonitrile

Cat. No. B1310649
M. Wt: 122.1 g/mol
InChI Key: NIKWVAPXRQHXHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated compounds is detailed in the provided papers. For instance, the synthesis of 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involves a method that has been developed to study the electronic and spatial structure of this biologically active molecule both theoretically and experimentally . Another paper discusses the synthesis of 4-amino-5-fluoropicolinates through the cascade cyclization of fluoroalkyl alkynylimines with primary amines, which provides access to picolinic acids with various substituents . These methods could potentially be adapted or provide inspiration for the synthesis of 4-Fluoropicolinonitrile.

Molecular Structure Analysis

The molecular structure of a related compound, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, has been studied using single-crystal X-ray analysis, revealing that it exists in a monoclinic P21/c space group . Although this is not the exact compound , the analysis techniques and findings could be relevant for understanding the molecular structure of 4-Fluoropicolinonitrile.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 4-Fluoropicolinonitrile. However, they do discuss the reactivity of similar fluorinated compounds. For example, the synthesis of 5-fluoropyridines and their subsequent deprotection to picolinaldehyde derivatives for further elaboration to structures of interest as potential herbicides is mentioned . This suggests that fluorinated compounds, including 4-Fluoropicolinonitrile, may undergo various chemical reactions that can be exploited for the synthesis of biologically active molecules or herbicides.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluoropicolinonitrile are not directly discussed in the provided papers. However, the papers do mention the properties of related fluorinated compounds. For instance, the phototoxicity and cytotoxic activities of fluorinated 4-hydroxyquinolinones are evaluated, indicating that these compounds have potential pharmacological applications . This suggests that 4-Fluoropicolinonitrile may also possess unique physical and chemical properties that could be of interest in various applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fluorinated Amino Acids : A study by Potenti et al. (2021) describes the diastereoselective synthesis of 4-fluoro-threonine, showcasing the utility of fluorinated compounds in synthetic chemistry. The study demonstrates the spectroscopic characterization of 4-fluoro-threonine, including its conformational analysis, which could be relevant for the development of pharmaceuticals and biomolecules (Potenti et al., 2021).

  • Medicinal Chemistry Applications : Golushko et al. (2019) discuss the metal-free arylation and fluorination of diazo homophthalimides, leading to medicinally relevant modifications of the isoquinoline-1,3-dione scaffold. This technique enables the preparation of fluorinated isoquinoline derivatives, highlighting the significance of fluorination in enhancing the pharmacological properties of organic compounds (Golushko et al., 2019).

Biotechnological and Pharmaceutical Prospects

  • Biotechnological Production of Fluorinated Compounds : Carvalho and Oliveira (2017) review the natural production of fluorinated compounds and the biotechnological prospects of the fluorinase enzyme. The paper emphasizes the rarity of naturally occurring fluorinated compounds and the potential for biotechnological applications in producing these compounds, including the use of fluorinase for the synthesis of radiotracers for medical imaging (Carvalho & Oliveira, 2017).

  • Development of Fluoropicolinate Herbicides : Johnson et al. (2015) present a modified cascade cyclization method for synthesizing 4-amino-5-fluoropicolinates, demonstrating the application of fluorinated compounds in the development of novel herbicides. This research underscores the role of fluorination in creating effective agrochemicals (Johnson et al., 2015).

Material Science and Engineering

  • Organic Light-Emitting Devices (OLEDs) : Tokito et al. (2003) report significant improvements in the emission efficiency of OLEDs using fluorinated iridium complexes. This study illustrates the impact of fluorination on the performance of materials for electronic applications, highlighting the potential of fluorinated compounds in enhancing the efficiency of OLEDs (Tokito et al., 2003).

Safety And Hazards

The safety information for 4-Fluoropicolinonitrile includes the following hazard statements: H301-H311-H331 . This indicates that the compound is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-fluoropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2/c7-5-1-2-9-6(3-5)4-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKWVAPXRQHXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458606
Record name 2-Cyano-4-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-fluoropyridine

CAS RN

847225-56-3
Record name 2-Cyano-4-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoropyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Liu, BT Campbell, MW Holladay… - ACS medicinal …, 2012 - ACS Publications
… The 5-substituted picolinamide analogues 18a, 20a,b, and 22a–c can be prepared in a three-step sequence similar to that described for compound 14a, using 4-fluoropicolinonitrile 15 …
Number of citations: 14 pubs.acs.org

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